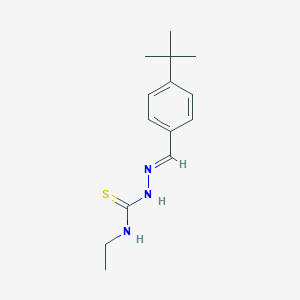![molecular formula C24H25F3N2O5 B254759 3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)
3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate in lab experiments is its potential as a chemotherapeutic agent. Its anti-tumor activity makes it a promising candidate for further study. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate. One potential direction is the further investigation of its anti-tumor activity and potential as a chemotherapeutic agent. Additionally, the anti-inflammatory and anti-oxidant effects of this compound make it a promising candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
The synthesis of 3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate involves a multi-step process that includes the reaction of 4-hydroxycoumarin with 2-bromoethanol, followed by the reaction of the resulting product with 2-chloroethyl ethyl ether. The final step involves the reaction of the intermediate product with 4-methylpiperazine and trifluoroacetic acid, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate has been extensively researched for its potential applications in the field of medicine. It has been shown to exhibit anti-tumor activity and is being studied as a potential chemotherapeutic agent. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate |
|---|---|
Molekularformel |
C24H25F3N2O5 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-7-olate |
InChI |
InChI=1S/C24H25F3N2O5/c1-3-32-18-6-4-5-7-19(18)33-22-20(31)15-8-9-17(30)16(14-29-12-10-28(2)11-13-29)21(15)34-23(22)24(25,26)27/h4-9,30H,3,10-14H2,1-2H3 |
InChI-Schlüssel |
AIHOFNGYHSQOQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F |
Kanonische SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C[NH+]4CCN(CC4)C)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)


![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)




![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)